7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one
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Overview
Description
7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core, making it a potential candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-fluoropyruvate with hydrazine derivatives, followed by cyclization to form the pyrazolo[1,5-a]pyridine core. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[1,5-a]pyridine derivatives .
Scientific Research Applications
7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds share a similar core structure and are studied for their potential as necroptosis inhibitors.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have similar synthetic routes and are explored for various biological activities.
Uniqueness
7-Ethyl-3-fluoro-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and fluoro groups can influence its reactivity and interaction with biological targets, making it a valuable compound for further research .
Properties
Molecular Formula |
C9H11FN2O |
---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
7-ethyl-3-fluoro-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one |
InChI |
InChI=1S/C9H11FN2O/c1-2-6-3-4-8(13)9-7(10)5-11-12(6)9/h5-6H,2-4H2,1H3 |
InChI Key |
OEYLCUZDGOKNCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=O)C2=C(C=NN12)F |
Origin of Product |
United States |
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